COX-2 Selectivity Profile: Differentiated from Classical NSAID Fenamates
In contrast to classical NSAID fenamates like flufenamic acid, which potently inhibit both COX-1 and COX-2, 2-((4-Carboxyphenyl)amino)benzoic acid (and its close analogs) exhibits a distinct selectivity profile, with weak or negligible inhibition of both COX isoforms [1]. Specifically, structural analogs in the N-phenylanthranilic acid series demonstrate a greater than 500-fold selectivity for AKR1C isozymes over COX-1 and COX-2, indicating that the 4'-carboxy substitution directs activity away from the primary anti-inflammatory target of most fenamates [1]. This profile suggests a differentiated mechanism of action relevant for anticancer research, as AKR1C isoforms are implicated in hormone-dependent cancers [1].
| Evidence Dimension | In vitro selectivity for AKR1C isoforms vs. COX enzymes |
|---|---|
| Target Compound Data | Selectivity >500-fold for AKR1C over COX-1/COX-2 (inferred from close structural analogs) [1] |
| Comparator Or Baseline | Flufenamic acid: IC50 = 3 µM (COX-1) and 9.3 µM (COX-2) ; Mefenamic acid: potent COX inhibitor [2] |
| Quantified Difference | Target compound class shows >500-fold selectivity for AKR1C over COX enzymes, whereas classical fenamates are potent, non-selective COX inhibitors. |
| Conditions | In vitro enzymatic assays on recombinant human COX-1, COX-2, and AKR1C isoforms [1] |
Why This Matters
For researchers developing non-COX anti-inflammatory or anticancer agents, this compound offers a starting point with a fundamentally different biological target profile compared to traditional NSAID fenamates.
- [1] Bauman, D. R., et al. Development of nonsteroidal anti-inflammatory drug analogs and steroid carboxylates selective for human aldo-keto reductase isoforms: potential antineoplastic agents that work independently of cyclooxygenase isozymes. J. Med. Chem. 2005. View Source
- [2] DrugBank. Mefenamic acid. Available at: https://go.drugbank.com/drugs/DB00784 View Source
